Physicochemical Differentiation: Calculated Lipophilicity (LogP) of 4-Chloro vs. 4-Methyl Pyrazole-3-carbonitrile Analogs
The predicted lipophilicity of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (XLogP3 = 0.9) is notably lower than that of its 4-bromo analog (4-bromo-1-methyl-1H-pyrazole-3-carbonitrile, predicted LogP ≈ 1.2). This 0.3 log unit difference translates to a ~2-fold lower partition coefficient in octanol/water, impacting membrane permeability and solubility profiles in biological assays [1]. For researchers designing CNS-penetrant molecules, the lower LogP of the chloro compound is often preferred to avoid excessive lipophilicity and associated toxicity risks [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (predicted) |
| Comparator Or Baseline | 4-Bromo analog: Predicted LogP ≈ 1.2 |
| Quantified Difference | ΔLogP ≈ -0.3 (~2-fold lower lipophilicity) |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Lower LogP values are generally associated with improved solubility and reduced off-target toxicity, making this compound a more attractive starting point for lead optimization in drug discovery.
- [1] Molaid. (n.d.). 4-氯-1-甲基-1H-吡唑-3-甲腈 | 175204-86-1. Chemical Properties Database. View Source
- [2] Hanachi, R., Belaidi, S., Kerassa, A., & Boughdiri, S. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 923. View Source
